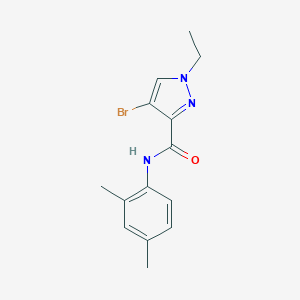
4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that the compound may act as an allosteric modulator of PKC and PDE enzymes. Allosteric modulators bind to a site on the enzyme that is distinct from the active site, resulting in a change in the enzyme's activity. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on PKC and PDE enzymes. Inhibition of PKC has been linked to decreased cell proliferation and increased cell death in cancer cells. Inhibition of PDE enzymes has been linked to increased intracellular levels of cyclic nucleotides, which can lead to vasodilation and anti-inflammatory effects. These effects suggest that this compound may have potential therapeutic applications in cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications in cancer and inflammatory disorders. However, a limitation of using this compound is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate the mechanism of action of this compound and its potential side effects. Another direction is to explore the potential therapeutic applications of this compound in cancer and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been described in the literature. The synthesis involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE). These enzymes are involved in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes by this compound may have potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Propiedades
Fórmula molecular |
C15H17BrN4O2S |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-2-20-7-9(16)12(19-20)14(22)18-15-11(13(17)21)8-5-3-4-6-10(8)23-15/h7H,2-6H2,1H3,(H2,17,21)(H,18,22) |
Clave InChI |
GWKHGSUZTOGEGD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
